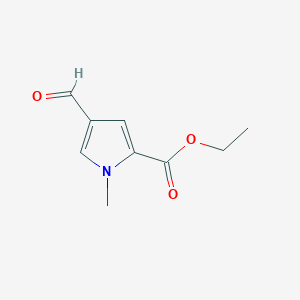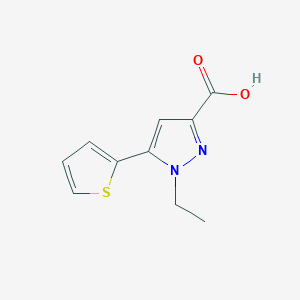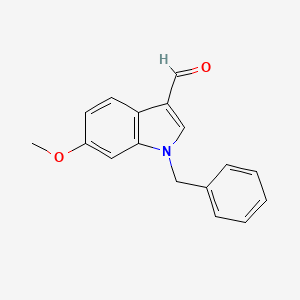
N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide
Overview
Description
N-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide, more commonly referred to as FMI, is an organic compound that has been used in a variety of scientific research applications. FMI has become increasingly popular in recent years due to its unique structure, which allows it to be used in a wide range of experiments.
Scientific Research Applications
Antitumor Properties
N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide has been a subject of interest in antitumor research. An early study by Threadgill and Gate (1983) highlighted efficient preparations of related compounds, N-methylformamide and N,N-dimethylformamide, labelled with 14C and deuterium, indicating their potential in antitumor applications (Threadgill & Gate, 1983).
Formyl Peptide Receptor Agonists
In the field of inflammation, a study by Lacivita et al. (2015) synthesized and evaluated ureidopropanamido derivatives, with structural similarities to N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide, as potent and selective formyl peptide receptor-2 (FPR2) agonists. These findings highlight the compound's relevance in modulating inflammatory reactions (Lacivita et al., 2015).
Metabolite Identification in Mice
A study by Kestell et al. (1986) investigated the urinary metabolites of N,N-dimethylformamide in mice, providing insights into the metabolic pathways and potential biological impacts of similar compounds (Kestell et al., 1986).
5-HT1D Receptor Agonist Properties
Research by Barf et al. (1996) explored indolyl derivatives, including N,N-dimethyl analogues, for their binding affinities and agonist activities at 5-HT1D receptors. This study contributes to understanding the neuropharmacological potential of compounds structurally related to N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide (Barf et al., 1996).
properties
IUPAC Name |
N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16(2)8-14-13-10-6-9(18-3)4-5-11(10)15-12(13)7-17/h4-8,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQJWUTXQSCYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(NC2=C1C=C(C=C2)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)




